molecular formula C21H22N2O8S B14873450 2-Oxo-2-phenylethyl 1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine-4-carboxylate

2-Oxo-2-phenylethyl 1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine-4-carboxylate

Cat. No.: B14873450
M. Wt: 462.5 g/mol
InChI Key: GVALBUOYYOAOEH-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a phenyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine-4-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the phenyl and sulfonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, leading to different derivatives.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxygenated derivatives, while reduction may produce more hydrogenated compounds.

Scientific Research Applications

2-Oxo-2-phenylethyl 1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand the interactions between different biological molecules.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Oxo-2-phenylethyl 1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine-4-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22N2O8S

Molecular Weight

462.5 g/mol

IUPAC Name

phenacyl 1-(4-methoxy-3-nitrophenyl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C21H22N2O8S/c1-30-20-8-7-17(13-18(20)23(26)27)32(28,29)22-11-9-16(10-12-22)21(25)31-14-19(24)15-5-3-2-4-6-15/h2-8,13,16H,9-12,14H2,1H3

InChI Key

GVALBUOYYOAOEH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC(=O)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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